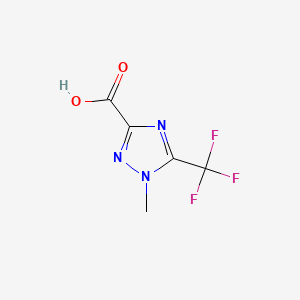

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole-based carboxylic acid derivative featuring a methyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position of the triazole ring.

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c1-11-4(5(6,7)8)9-2(10-11)3(12)13/h1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIGICNXHCQPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with trifluoromethylating agents. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

MTFCA and its derivatives have shown promising antimicrobial properties. Research indicates that triazole compounds can inhibit the growth of various fungi and bacteria. For instance, studies have demonstrated that 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger .

1.2 Antimalarial Agents

A series of synthetic 1H-1,2,4-triazol-3-trifluoromethyl benzenesulfonamides have been developed as potential antimalarial agents. The incorporation of the trifluoromethyl group has been shown to enhance biological activity compared to traditional sulfonamide drugs . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazole ring significantly influence efficacy.

1.3 Cancer Therapeutics

The potential of MTFCA in cancer treatment is being explored due to its ability to act as a selective inhibitor of certain cancer cell lines. Triazole compounds have been identified as effective in targeting specific enzymes involved in cancer progression, making them suitable candidates for further development in oncology .

Agricultural Applications

2.1 Fungicides

MTFCA derivatives are being investigated for their use as fungicides in agriculture. The trifluoromethyl group enhances the lipophilicity of the compound, improving its penetration into fungal cell membranes and increasing antifungal efficacy . Studies have indicated that these compounds can effectively control plant pathogens such as Botrytis cinerea and Fusarium spp..

2.2 Herbicides

Research into the herbicidal properties of triazole compounds has revealed their potential in weed management. MTFCA derivatives can inhibit specific biochemical pathways in plants, leading to effective weed control without harming crop species . This selective action is crucial for sustainable agricultural practices.

Synthesis and Characterization

3.1 Synthetic Methods

The synthesis of MTFCA typically involves the reaction of trifluoroacetic acid with appropriate hydrazones or hydrazides under controlled conditions . Various methodologies have been developed to optimize yield and purity, including one-pot synthesis techniques that simplify the production process .

3.2 Characterization Techniques

Characterization of MTFCA is performed using advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity of synthesized compounds, ensuring their suitability for further applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carboxylic acid group may also play a role in binding to target proteins or other biomolecules.

Comparison with Similar Compounds

Key Structural Features :

- Triazole Core : The 1,2,4-triazole ring provides a stable aromatic heterocyclic framework, enabling diverse chemical modifications .

- Trifluoromethyl Group : The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability, a common strategy in drug design .

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid with analogs differing in substituents or heterocyclic cores:

*Calculated based on analogous data.

Key Observations :

Antitumor Activity :

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates selective inhibition of c-Met kinase, inducing apoptosis in multiple cancer cell lines (MCF-7, HepG2, A549) . The trifluoromethyl group is critical for binding affinity and metabolic resistance.

- Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate, though an ester derivative, highlights the role of trifluoromethyl groups in enhancing bioactivity .

Anti-inflammatory Activity :

Herbicide Metabolism :

- Microbial degradation of penoxsulam produces BSTCA (3-[[[2-(2,2-difluoroethoxy)-6-(trifluoromethyl)phenyl]sulfonyl]amino]-1H-1,2,4-triazole-5-carboxylic acid), illustrating the environmental persistence of trifluoromethyl-triazole derivatives .

Chemical Reactivity and Stability

- Hydrogen Bonding: Methyl 1-acetyl-1H-[1,2,4]triazole-5-acetylamino-3-carboxylate forms strong intramolecular hydrogen bonds, stabilizing its structure . Similar interactions may influence the target compound’s crystal packing.

- Degradation: Trifluoromethyl groups resist hydrolysis but undergo microbial degradation in soil, as seen with penoxsulam metabolites (half-life: 2–123 days) .

Biological Activity

1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 1778734-53-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The presence of the carboxylic acid group contributes to its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For example, derivatives of triazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The incorporation of the trifluoromethyl group has been linked to increased potency in these activities due to enhanced lipophilicity and membrane permeability .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 50 µg/mL |

| 2 | S. aureus | 40 µg/mL |

| 3 | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study: Anticancer Efficacy

In a study evaluating the effects of triazole derivatives on human cancer cell lines, compounds exhibited IC50 values ranging from 5 to 20 µM. Notably, one derivative was found to inhibit tumor growth by inducing cell cycle arrest at the G2/M phase, leading to increased apoptosis .

Table 2: Anticancer Activity Results

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 (Breast) | 7 |

| B | A549 (Lung) | 14 |

| C | HeLa (Cervical) | 10 |

Anti-inflammatory Activity

The anti-inflammatory properties of triazole compounds are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Research has shown that certain derivatives exhibit selective COX-2 inhibition, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs .

Table 3: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| D | 500 | 17.9 | 27.9 |

| E | 300 | 25 | 12 |

The biological activity of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for key enzymes involved in inflammation and cancer progression.

- Cell Cycle Modulation: It influences the cell cycle by inducing apoptosis in cancer cells.

- Membrane Interaction: The trifluoromethyl group enhances interaction with cellular membranes, facilitating better penetration and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.